![molecular formula C13H22Br2Cl2N2 B605978 N'-[2-(3,4-dichlorophenyl)ethyl]-N,N,N'-trimethylethane-1,2-diamine;dihydrobromide CAS No. 138356-21-5](/img/structure/B605978.png)
N'-[2-(3,4-dichlorophenyl)ethyl]-N,N,N'-trimethylethane-1,2-diamine;dihydrobromide
Overview
Description
N'-[2-(3,4-Dichlorophenyl)ethyl]-N,N,N'-trimethylethane-1,2-diamine dihydrobromide (CAS: 138356-21-5) is a selective sigma-1 receptor (σ1R) antagonist with the molecular formula C₁₃H₂₀Cl₂N₂·2HBr and a molecular weight of 437.05 g/mol . Structurally, it features a dichlorophenyl ethyl group attached to a trimethylethane-1,2-diamine backbone, stabilized as a dihydrobromide salt. This salt form enhances its solubility in polar solvents (e.g., water: >5 mg/mL; DMSO: ≥36 mg/mL), making it suitable for in vitro and in vivo studies .
BD1047 is widely used in neuropharmacology to investigate σ1R-mediated mechanisms in neuropathic pain, schizophrenia, and neurodegenerative diseases. It attenuates neurokinin signaling, modulates NMDA receptor activity, and reduces inflammation-induced chemokine CCL2 in dorsal root ganglia .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BD 1047 dihydrobromide involves the reaction of 3,4-dichlorophenethylamine with N,N-dimethyl-2-chloroethylamine hydrochloride. The reaction is typically carried out in the presence of a base such as sodium carbonate in an organic solvent like dichloromethane. The resulting product is then treated with hydrobromic acid to yield BD 1047 dihydrobromide .
Industrial Production Methods
Industrial production of BD 1047 dihydrobromide follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is typically purified using recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
BD 1047 dihydrobromide primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and bases such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions typically yield derivatives of BD 1047 dihydrobromide with different alkyl or aryl groups .
Scientific Research Applications
Biological Activities
BD-1047 has been studied for various biological activities, particularly in the context of its interaction with neurotransmitter systems and potential therapeutic effects.
Neuropharmacological Effects
BD-1047 has shown promise as a modulator of the serotonin receptor system. Research indicates that it may act as a selective serotonin reuptake inhibitor (SSRI), which could have implications for treating mood disorders such as depression and anxiety. The compound's ability to influence serotonin levels suggests potential applications in psychiatric medicine .
Anticancer Potential
Preliminary studies have indicated that BD-1047 may possess anticancer properties. In vitro assays have demonstrated its effectiveness in inhibiting the growth of various cancer cell lines. This effect is likely mediated through the induction of apoptosis and inhibition of cell proliferation pathways .
Antimicrobial Activity
Research has also explored the antimicrobial properties of BD-1047. It has been evaluated for its efficacy against several bacterial strains, showing significant inhibitory effects. This suggests potential applications in developing new antimicrobial agents .
Case Studies
Several case studies highlight the diverse applications of BD-1047:
Mechanism of Action
BD 1047 dihydrobromide exerts its effects by selectively binding to the sigma-1 receptor, thereby blocking its activity. The sigma-1 receptor is involved in the regulation of ion channels, neurotransmitter release, and cellular stress responses. By antagonizing this receptor, BD 1047 dihydrobromide can modulate these processes, leading to its observed antipsychotic and neuroprotective effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogenated N,N′-Diphenethylethylenediamine Derivatives
highlights halogenated analogs of BD1047, such as:
- N-[2-(3,4-Dichlorophenyl)ethyl]-N′-[2-(2-fluorophenyl)ethyl]-ethane-1,2-diamine (4)
- N-[2-(2-Bromophenyl)ethyl]-N′-[2-(3,4-dichlorophenyl)ethyl]-ethane-1,2-diamine (7)
- N-[2-(3-Bromophenyl)ethyl]-N′-[2-(3,4-dichlorophenyl)ethyl]-ethane-1,2-diamine (8)
These compounds share the ethylenediamine core but differ in halogen substitution (F, Br) and phenyl ring positions. For example, Compound 7 (dihydrobromide salt) has a molecular formula C₁₈H₂₁BrCl₂N₂·2HBr and molecular weight 437.04 g/mol , closely resembling BD1047. However, its bromophenyl substitution may alter σ1R binding kinetics and lipophilicity compared to BD1047’s dichlorophenyl group .
Key Differences:
Ethylene-1,2-Bis-Ammonium Surfactants ()
While unrelated to σ1R pharmacology, ethylene-1,2-bis(N,N-dimethyl-N-dodecylammonium bromides) (e.g., Compound 5) share a similar quaternary ammonium structure. These surfactants exhibit antifungal activity dependent on spacer length, highlighting the importance of alkyl chain geometry in bioactivity—a principle applicable to BD1047’s ethylenediamine backbone .
Comparison with Functional σ1R Antagonists
BD1063
BD1063 (1-[2-(3,4-dichlorophenyl)ethyl]-4-methylpiperazine) is another σ1R antagonist but replaces BD1047’s ethylenediamine with a piperazine ring. This structural difference impacts receptor interaction:
- BD1047 : Binds σ1R with Ki = 1.4 nM (σ1R) vs. 14 nM (σ2R), showing high selectivity .
- BD1063 : Exhibits slightly higher σ1R affinity (Ki = 0.9 nM ) but lower σ2R selectivity (Ki = 18 nM ) .
Pharmacological Effects:
- BD1047 reduces neuropathic allodynia by inhibiting NMDA-CCL2 signaling .
- BD1063 demonstrates anxiolytic effects in forced-swim tests but lacks BD1047’s anti-allodynic specificity .
(+)-SKF 10,047
A prototypical σ1R agonist, (+)-SKF 10,047, contrasts BD1047 by activating σ1R to potentiate opioid signaling.
Pharmacokinetic and Formulation Advantages
BD1047’s dihydrobromide salt confers superior water solubility compared to free-base analogs like BD1063. This enhances bioavailability in preclinical models, as seen in its efficacy at 1–10 mg/kg doses in rodent neuropathic pain studies .
Biological Activity
N'-[2-(3,4-dichlorophenyl)ethyl]-N,N,N'-trimethylethane-1,2-diamine; dihydrobromide, commonly referred to as BD-1047, is a compound of significant interest due to its biological activity, particularly as a sigma receptor antagonist. This article provides a comprehensive overview of its biological properties, including its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
- Chemical Formula : C13H22Br2Cl2N2
- Molecular Weight : 437.04 g/mol
- CAS Number : 138356-21-5
- Solubility : Soluble in DMSO
- Purity : 98% by HPLC
BD-1047 primarily acts as an antagonist at the sigma-1 receptor (σ1), which is implicated in various neurological processes. The σ1 receptor is known to modulate neurotransmitter release and has been associated with neuroprotection, pain modulation, and the regulation of mood and cognition.
Effects on Neurotransmission
Research indicates that BD-1047 can influence dopaminergic systems, showing promise in models of schizophrenia and other psychiatric disorders. In animal studies, it has demonstrated antipsychotic-like effects by reversing hyperdopaminergic activity without inducing extrapyramidal side effects typically associated with conventional antipsychotics .
Antipsychotic Activity
BD-1047 has shown efficacy in reducing symptoms associated with psychosis. In various studies:
- It was effective in blocking behaviors induced by amphetamines and other stimulants.
- The compound exhibited properties that suggest it may be beneficial for treating conditions like schizophrenia due to its ability to modulate dopamine pathways without significant side effects .
Neuroprotective Effects
Recent studies have highlighted the potential of BD-1047 in protecting against ethanol-induced neurotoxicity. The compound's ability to mitigate neurotoxic effects suggests a broader application in treating alcohol use disorders .
Structure-Activity Relationships (SAR)
The biological activity of BD-1047 can be attributed to its structural components:
- The presence of the 3,4-dichlorophenyl group is crucial for its interaction with sigma receptors.
- Variations in the alkyl side chains have been explored to enhance receptor selectivity and potency.
In Vitro Studies
In vitro assays have demonstrated that BD-1047 can significantly reduce cell viability in various cancer cell lines, indicating potential anticancer properties. For instance:
- In studies involving human cancer cell lines (e.g., HT29), BD-1047 exhibited notable growth inhibition, suggesting further exploration into its anticancer capabilities .
Animal Studies
Animal models have been pivotal in establishing the pharmacodynamics of BD-1047:
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing N'-[2-(3,4-dichlorophenyl)ethyl]-N,N,N'-trimethylethane-1,2-diamine dihydrobromide, and how can crystallization purity be optimized?
- Methodological Answer : A common approach involves coupling 3,4-dichlorophenylacetic acid derivatives with ethylenediamine analogs using carbodiimide-based coupling agents (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) in dichloromethane. Triethylamine is often added to maintain basic conditions. Crystallization via slow evaporation in methylene chloride yields high-purity crystals, as demonstrated in structurally related amide syntheses . Purity optimization requires controlled evaporation rates and solvent selection based on solubility studies.
Q. What characterization techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- X-ray crystallography : Resolves molecular conformation and hydrogen-bonding patterns (e.g., N–H⋯O interactions in asymmetric units) .
- NMR spectroscopy : Confirms proton environments, particularly for the trimethylamine and dichlorophenyl groups.
- Elemental analysis : Validates stoichiometry, especially for dihydrobromide counterions.
- HPLC-MS : Assesses purity and detects byproducts.
Q. What safety protocols are essential when handling this compound in the laboratory?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of fine particles.
- Storage : In airtight containers, away from oxidizers, under inert gas if moisture-sensitive .
- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize reaction conditions for scaling up synthesis while minimizing byproducts?
- Methodological Answer :
- Factors to test : Temperature, reagent molar ratios, solvent polarity, and stirring rates.
- Response Variables : Yield, purity (via HPLC), and particle size distribution.
- Statistical Tools : Central Composite Design (CCD) or Box-Behnken models to identify interactions between variables. For example, lower temperatures may reduce side reactions but slow kinetics, requiring trade-off analysis .
Q. What computational strategies resolve contradictions in spectroscopic data (e.g., unexpected NOE correlations or crystallographic disorder)?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model NMR chemical shifts or hydrogen-bonding networks. Compare computed spectra with experimental data to validate conformers .
- Molecular Dynamics Simulations : Assess flexibility of the ethylenediamine chain to explain dynamic disorder in X-ray structures .
- Multi-Technique Validation : Cross-reference XRD, NMR, and IR data to reconcile discrepancies (e.g., rotational isomers detected via variable-temperature NMR) .
Q. How can membrane separation technologies improve purification of this compound from complex reaction mixtures?
- Methodological Answer :
- Nanofiltration : Select membranes with MWCO (Molecular Weight Cut-Off) tailored to retain the target compound (MW ~450 g/mol) while allowing smaller impurities (e.g., unreacted starting materials) to pass.
- Solvent-Resistant Membranes : Use polyimide-based membranes for dichloromethane systems to prevent swelling .
- Process Integration : Combine membrane filtration with crystallization for stepwise purity enhancement .
Q. What advanced catalytic systems could enhance the efficiency of the coupling reaction in its synthesis?
- Methodological Answer :
- Organocatalysts : Thiourea derivatives to stabilize transition states in carbodiimide-mediated couplings.
- Metal-Free Systems : Explore photoredox catalysis for radical-based pathways, reducing reliance on toxic reagents .
- Continuous Flow Reactors : Improve heat/mass transfer and reduce reaction times compared to batch processes .
Q. Data Contradiction Analysis
Q. How should researchers address conflicting solubility data reported in different solvents?
- Methodological Answer :
- Solubility Parameter Analysis : Calculate Hansen solubility parameters (δ) for the compound and solvents (e.g., dichloromethane δ = 20.3 MPa¹/² vs. ethanol δ = 26.5 MPa¹/²) to predict compatibility.
- Experimental Replication : Conduct controlled solubility tests under standardized conditions (temperature, agitation).
- Crystallography Insights : Solvent polarity may induce polymorphic forms with varying solubilities .
Q. Tables for Key Findings
Properties
IUPAC Name |
N'-[2-(3,4-dichlorophenyl)ethyl]-N,N,N'-trimethylethane-1,2-diamine;dihydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20Cl2N2.2BrH/c1-16(2)8-9-17(3)7-6-11-4-5-12(14)13(15)10-11;;/h4-5,10H,6-9H2,1-3H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOALTFHGLDVJHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C)CCC1=CC(=C(C=C1)Cl)Cl.Br.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22Br2Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50662758 | |
Record name | N~1~-[2-(3,4-Dichlorophenyl)ethyl]-N~1~,N~2~,N~2~-trimethylethane-1,2-diamine--hydrogen bromide (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50662758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138356-21-5 | |
Record name | N~1~-[2-(3,4-Dichlorophenyl)ethyl]-N~1~,N~2~,N~2~-trimethylethane-1,2-diamine--hydrogen bromide (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50662758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 138356-21-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.